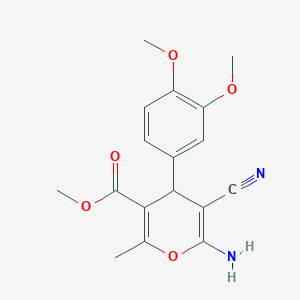

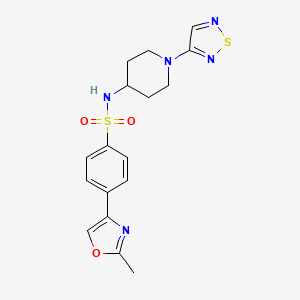

2,2'-(4,4'-(4,4'-methylenebis(2-chloro-4,1-phenylene))bis(azanediyl)bis(oxomethylene)bis(azanediyl)bis(4,1-phenylene))bis(oxy)bis(2-Methylpropanoic acid)

描述

The compound you’re referring to is a complex organic molecule. It is related to 4,4’-Methylenebis(2-chloroaniline), also known as MOCA, MBOCA, and bisamine . This substance is used as a curing agent in polyurethane production . It is an aromatic amine which is structurally similar to benzidine, a known human bladder carcinogen .

Synthesis Analysis

MOCA is a synthetic chemical . The most commonly used form of MOCA is a pellet of yellow, brown, or tan color . Pure MOCA is a colorless, crystalline solid . It is used in the production of polyurethane products .Molecular Structure Analysis

The molecular structure of MOCA is based on structures generated from information available in ECHA’s databases . The molecular formula of MOCA is C13H12Cl2N2 .Chemical Reactions Analysis

MOCA is used as a coating in chemical reactions to “set” glues, plastics, and adhesives . It is reactive to active metals such as sodium, potassium, magnesium, and zinc .Physical And Chemical Properties Analysis

MOCA is a weak base with a slight odor . It has a melting point of 104 to 109 °C . It is insoluble in water and has a vapor pressure of 0.00001 mmHg at 20 °C .科学研究应用

- LR-90 has demonstrated renoprotective effects in both type 1 and type 2 diabetic nephropathy. In a study using Zucker diabetic fatty (ZDF) rats (a model of type 2 diabetes and metabolic syndrome), LR-90 significantly reduced plasma lipids, attenuated renal advanced glycation end products (AGEs), and inhibited albuminuria and proteinuria. It also reduced glomerulosclerosis and tubulointerstitial fibrosis by modulating growth factors and extracellular matrix proteins .

- LR-90 is an advanced glycation endproduct (AGE) inhibitor. It prevents AGE-induced cross-linking and fluorescence of collagen, reducing AGE accumulation in kidney glomeruli and nitrotyrosine deposition in the renal cortex. This property makes it relevant for AGE-related diseases .

- LR-90 downregulates key MAPKs and nuclear factor kappa B (NF-κB) activation in the renal cortex. These signaling pathways play crucial roles in inflammation and fibrosis, suggesting LR-90’s potential as an anti-inflammatory agent .

- LR-90 dramatically reduces plasma lipids in ZDF rats. Its effects on lipid metabolism make it relevant for managing dyslipidemia associated with metabolic syndrome .

- LR-90 inhibits renal overproduction of transforming growth factor-beta 1 (TGF-β1), a profibrotic cytokine implicated in diabetic nephropathy. This inhibition contributes to its protective effects .

Diabetic Nephropathy Prevention

AGE Inhibition

Mitogen-Activated Protein Kinase (MAPK) and NF-κB Regulation

Metabolic Syndrome and Dyslipidemia

TGF-β1 Inhibition

Connective Tissue Growth Factor (CTGF) and Fibronectin Modulation

作用机制

Target of Action

LR-90, also known as “2,2’-(4,4’-(4,4’-methylenebis(2-chloro-4,1-phenylene))bis(azanediyl)bis(oxomethylene)bis(azanediyl)bis(4,1-phenylene))bis(oxy)bis(2-Methylpropanoic acid)”, primarily targets Advanced Glycation End products (AGEs) . AGEs are proteins or lipids that become glycated as a result of exposure to sugars . They are implicated in ageing and the development, or worsening, of many degenerative diseases, such as diabetes, atherosclerosis, chronic kidney and Alzheimer’s disease .

Mode of Action

LR-90 interacts with its targets by inhibiting the formation and accumulation of AGEs . It attenuates AGE accumulation via its potent metal chelating abilities and its interaction with reactive carbonyl species . In vitro studies indicate that LR-90 is a potent chelator of Cu 2+ and it inhibits oxidation of ascorbic acid to dehydroascorbate . It also has the ability to interact with several Reactive Carbonyl Species (RCS) such as glyoxal (GO), methylglyoxal (MGO) and glycolaldehyde (GLA), compounds that readily modify lysine, arginine and other amino acids .

Biochemical Pathways

LR-90 affects several biochemical pathways. It inhibits the formation of reactive oxygen species (ROS), modifies lipid profiles and inhibits inflammation . It also prevents MGO-associated cytotoxicity and apoptotic biochemical changes such as loss of mitochondrial membrane potential (MMP), increased Bax/Bcl-2 protein ratio, mitochondrial cytochrome c release and activation of caspase-3 and 9 . Additionally, LR-90 blocks intracellular ROS formation and Mitogen-Activated Protein Kinases (MAPK) activation .

Pharmacokinetics

It is known that lr-90 can dramatically reduce plasma lipids in zucker diabetic fatty rats, with only modest effects on hyperglycaemia .

Result of Action

LR-90 has been shown to have significant effects on cellular and molecular levels. It inhibits the increase in albumin and creatinine concentrations, and concentrations of circulating AGE in diabetic rats without any effect on glycaemic control . LR-90 treated-rats also showed higher body weights than untreated diabetic rats . It prevents glomerulosclerosis, tubular degeneration and collagen deposition in the kidney . AGE-induced cross-linking and fluorescence of tail collagen were reduced by LR-90 treatment . LR-90 also decreased AGE accumulation in kidney glomeruli and nitrotyrosine deposition in the renal cortex .

Action Environment

The environment can significantly influence the action, efficacy, and stability of LR-90. For instance, in the context of diabetes, LR-90 has been shown to inhibit inflammatory responses in human monocytes . It significantly inhibited S100b-induced expression of RAGE and other proinflammatory genes including monocyte chemoattractant protein-1, interferon-γ–inducible protein-10, and cyclooxygenase-2 in a dose-dependent manner . These inhibitory effects may be exerted via inhibition of nuclear factor-κB (NF-κB) activation, as LR-90 suppressed both S100b–and tumor necrosis factor-α–induced IκB-α degradation as well as NF-κB promoter transcriptional activity . LR-90 also prevented oxidative stress in activated monocytes, as demonstrated by its inhibitory effects on S100b-induced expression of NADPH oxidase and intracellular superoxide production . In addition, LR-90 blocked S100b-induced monocyte adhesion to human umbilical vein endothelial cell .

安全和危害

属性

IUPAC Name |

2-[4-[[4-[[4-[[4-(2-carboxypropan-2-yloxy)phenyl]carbamoylamino]-3-chlorophenyl]methyl]-2-chlorophenyl]carbamoylamino]phenoxy]-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34Cl2N4O8/c1-34(2,30(42)43)48-24-11-7-22(8-12-24)38-32(46)40-28-15-5-20(18-26(28)36)17-21-6-16-29(27(37)19-21)41-33(47)39-23-9-13-25(14-10-23)49-35(3,4)31(44)45/h5-16,18-19H,17H2,1-4H3,(H,42,43)(H,44,45)(H2,38,40,46)(H2,39,41,47) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDMCXSGUCNRPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)NC4=CC=C(C=C4)OC(C)(C)C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34Cl2N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

709.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-(4,4'-(4,4'-methylenebis(2-chloro-4,1-phenylene))bis(azanediyl)bis(oxomethylene)bis(azanediyl)bis(4,1-phenylene))bis(oxy)bis(2-Methylpropanoic acid) | |

CAS RN |

245075-84-7 | |

| Record name | LR-90 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245075847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LR-90 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ8V885848 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: AGEs form through a non-enzymatic reaction between reducing sugars like glucose and proteins, lipids, or nucleic acids. This process, accelerated in hyperglycemic conditions like diabetes, leads to the accumulation of AGEs in various tissues. [, , , ] AGEs contribute to the development and progression of numerous diseases, including diabetic complications, atherosclerosis, Alzheimer's disease, and rheumatoid arthritis, by promoting vascular damage, inflammation, and fibrosis. [, , ]

A: LR-90, also known as 2,2'-(4,4'-(4,4'-methylenebis(2-chloro-4,1-phenylene))bis(azanediyl)bis(oxomethylene)bis(azanediyl)bis(4,1-phenylene))bis(oxy)bis(2-Methylpropanoic acid), is a compound identified as a potent inhibitor of AGE formation. [, , ] While its exact mechanism is not fully elucidated, research suggests LR-90 acts by scavenging reactive intermediates involved in glycation and lipoxidation, thus hindering the formation of both AGEs and Advanced Lipoxidation End products (ALEs) on target proteins. [] Additionally, LR-90 exhibits anti-inflammatory properties, potentially by inhibiting the activation of nuclear factor-κB (NF-κB) - a key regulator of inflammation. [, ]

A: Preclinical studies in streptozotocin-induced diabetic rats demonstrate LR-90's potential in mitigating diabetic complications. Notably, LR-90 treatment significantly reduced acellular capillary formation and restored pericyte numbers in the retina, indicating its effectiveness in preventing diabetic retinopathy. [] Furthermore, LR-90 showed promise in preventing diabetic nephropathy, as evidenced by improvements in renal function and reduced albuminuria in treated diabetic rats. [, ]

A: LR-90 has demonstrated potential in attenuating atherosclerosis development associated with diabetes. While specific mechanisms require further investigation, the compound's ability to inhibit AGE formation and its anti-inflammatory properties are believed to play significant roles in this protective effect. []

A: Research suggests LR-90 might have chondroprotective effects. In a rabbit model of osteoarthritis, intra-articular administration of LR-90 effectively protected against cartilage degradation and slowed disease progression. [] These effects were linked to the compound's ability to suppress the expression of pro-inflammatory mediators like IL-1β and cartilage-degrading enzymes like MMP-13 and ADAMTS-5. []

A: LR-90 exhibits anti-inflammatory effects in human monocytes. Studies using human THP-1 cells, a model for monocytes, showed that LR-90 significantly inhibited the expression of RAGE and pro-inflammatory genes (MCP-1, IP-10, COX-2) induced by S100b, a RAGE ligand. [] This inhibition was mediated, at least in part, through the suppression of NF-κB activation and reduction of oxidative stress in activated monocytes. []

A: Yes, LR-90 was found to effectively block S100b-induced monocyte adhesion to human umbilical vein endothelial cells (HUVECs). [] This finding further supports its potential as a therapeutic agent against atherosclerosis development, particularly in the context of diabetes.

A: LR-90 effectively inhibited S100b-induced expression of NADPH oxidase in human monocytes, leading to a reduction in intracellular superoxide production. [] This is significant because NADPH oxidase is a major source of reactive oxygen species (ROS), which contribute to oxidative stress and inflammation, both of which are implicated in the pathogenesis of diabetic complications.

ANone: The available research focuses primarily on preclinical data, indicating the need for further investigation. While LR-90 shows promise in various models, its efficacy and safety profile in humans remain to be established through clinical trials.

A: Preliminary research suggests that LR-90 might mitigate arterial stiffening associated with diabetes, potentially improving arterial elasticity and compliance. [] This aspect highlights another potential benefit of LR-90 in managing cardiovascular complications in diabetic patients.

A: Gluco-oxidative memory refers to the persistent adverse effects of hyperglycemia, even after glucose levels are normalized. This phenomenon contributes to the progression of diabetic complications, and research suggests that the AGE-RAGE axis plays a key role in this process. [] While not directly addressed in the provided research, LR-90's ability to inhibit AGE formation and RAGE signaling could potentially disrupt gluco-oxidative memory, offering a novel approach to prevent long-term diabetic complications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2459319.png)

![2-(4-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2459320.png)

![3-Chloro-5-{4-[(pyridin-2-ylthio)methyl]phenyl}isothiazole-4-carbonitrile](/img/structure/B2459324.png)

![1-(prop-2-yn-1-yl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine](/img/structure/B2459328.png)

![3-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2459333.png)

![2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide](/img/structure/B2459334.png)

![3-(2,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2459337.png)